

# Homoplantagin dosing for endothelial cell protection

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## Compound Focus: Homoplantagin

CAS No.: 17680-84-1

Cat. No.: S624930

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## Compound Profile & Key Characteristics

**Homoplantagin** is a flavonoid glycoside isolated from the traditional Chinese medicine *Salvia plebeia* R. Br. It has gained significant research interest for its potential to protect vascular endothelial cells from injury under various pathological conditions, such as diabetes and atherosclerosis [1] [2] [3].

**Chemical Profile:** Its chemical structure is characterized as hispidulin-7-glucoside (also known as dinatin 7-glucoside), with a CAS number of 17680-84-1. For *in vitro* assays, a purity of  $\geq 98\%$  is recommended [3].

**Key Biological Activities:** The compound's protective effects are primarily mediated through its anti-inflammatory, antioxidant, and autophagy-enhancing properties. It has been shown to modulate multiple critical signaling pathways to maintain endothelial homeostasis [1] [2] [4].

## Experimental Dosing Guidelines

Based on the gathered research, the effective dosing of **homoplantagin** varies between *in vitro* and *in vivo* models. The tables below summarize the key quantitative findings.

**Table 1: Homoplantagin Dosing in *In Vivo* Models**

Animal Model	Condition / Induction	Administration Route	Dosage Regimen	Key Outcomes	Citation
apoE <sup>-/-</sup> mice	Atherosclerosis / High-fat diet	Intraperitoneal injection	Daily for 8 weeks	Inhibited plaque endothelium apoptosis, reduced atherosclerosis development.	[2]
Mice	Immune-mediated liver injury (BCG/LPS)	Not Specified	25, 50, 100 mg/kg/day for 10 days	Lowered serum ALT/AST, reduced TNF- $\alpha$ & IL-1, increased antioxidant enzymes (GSH, GSH-Px, SOD).	[3]
db/db mice	Diabetic vascular injury	Not Specified	Not Specified	Upregulated p-AMPK & TFEB, enhanced autophagy, reduced apoptosis, alleviated vascular injury.	[1]

Table 2: Homoplantagin Dosing & Activity in *In Vitro* Models

Cell Type	Condition / Induction	Working Concentrations	Key Outcomes & Mechanisms	Citation
HUVECs	High Glucose (HG)	Not Specified	Inhibited apoptosis, promoted autophagy via AMPK/TFEB pathway.	[1]
HUVECs	Oxidized LDL (oxLDL)	Not Specified	Inhibited apoptosis & adhesion molecule (ICAM-1/VCAM-1) expression via Nrf2/HO-1 pathway.	[2]
HUVECs	Palmitic Acid (PA)	0.1, 1, 10 $\mu$ M	Inhibited inflammation (TNF- $\alpha$ , IL-6), improved insulin sensitivity via IKK $\beta$ /IRS-1/Akt/eNOS pathway.	[4] [5] [3]

Cell Type	Condition / Induction	Working Concentrations	Key Outcomes & Mechanisms	Citation
HL-7702 (Hepatocytes)	H <sub>2</sub> O <sub>2</sub> -induced oxidative stress	0.1, 1, 10, 50, 100 µg/mL	Inhibited LDH leakage, increased GSH, GSH-Px, and SOD levels. IC <sub>50</sub> for DPPH radical reduction: 0.35 µg/mL.	[3]

## Detailed Experimental Protocols

### Protocol: Assessing Anti-inflammatory Effects in HUVECs

This protocol is adapted from studies investigating **homoplantagin**'s effect on palmitic acid (PA)-induced endothelial inflammation and insulin resistance [4] [5] [3].

#### 1. Cell Culture and Pre-treatment:

- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate medium (e.g., ECM) supplemented with growth factors and 10% FBS at 37°C and 5% CO<sub>2</sub>.
- Seed cells onto culture plates and allow to adhere overnight.
- Pre-treat cells with **homoplantagin** at desired concentrations (e.g., 0.1, 1, and 10 µM) for a specified period (e.g., 1-2 hours) prior to induction of inflammation.

#### 2. Induction of Inflammation:

- Induce inflammation by adding palmitic acid (PA) at a final concentration of 100 µM to the culture medium. Co-incubate for the desired duration (e.g., 12-24 hours).

#### 3. Sample Collection and Analysis:

- **Gene Expression:** Extract total RNA and perform RT-qPCR to measure mRNA expression levels of inflammatory markers such as **TNF-α** and **IL-6**. Use GAPDH or similar as a housekeeping gene.
- **Protein Analysis:** Lyse cells for western blotting to detect phosphorylation of key signaling proteins (e.g., **IKKβ**, **NF-κB p65**, **Akt**, **eNOS**) and total protein levels.
- **Nitric Oxide (NO) Production:** Measure NO levels in the culture supernatant using a commercially available Nitric Oxide assay kit.

## Protocol: Evaluating Autophagy Promotion in HUVECs

This protocol is based on research into **homoplantagin**'s role in protecting against high glucose-induced endothelial cell apoptosis via autophagy [1].

### 1. Cell Culture and Treatment:

- Culture HUVECs and pre-treat with **homoplantagin** (at a concentration found effective in prior assays).
- Induce injury by introducing high glucose (HG) medium (e.g., 30 mM glucose) for 24-48 hours. A normal glucose control and an osmotic control (e.g., mannitol) should be included.

### 2. Inhibition Assay (Optional):

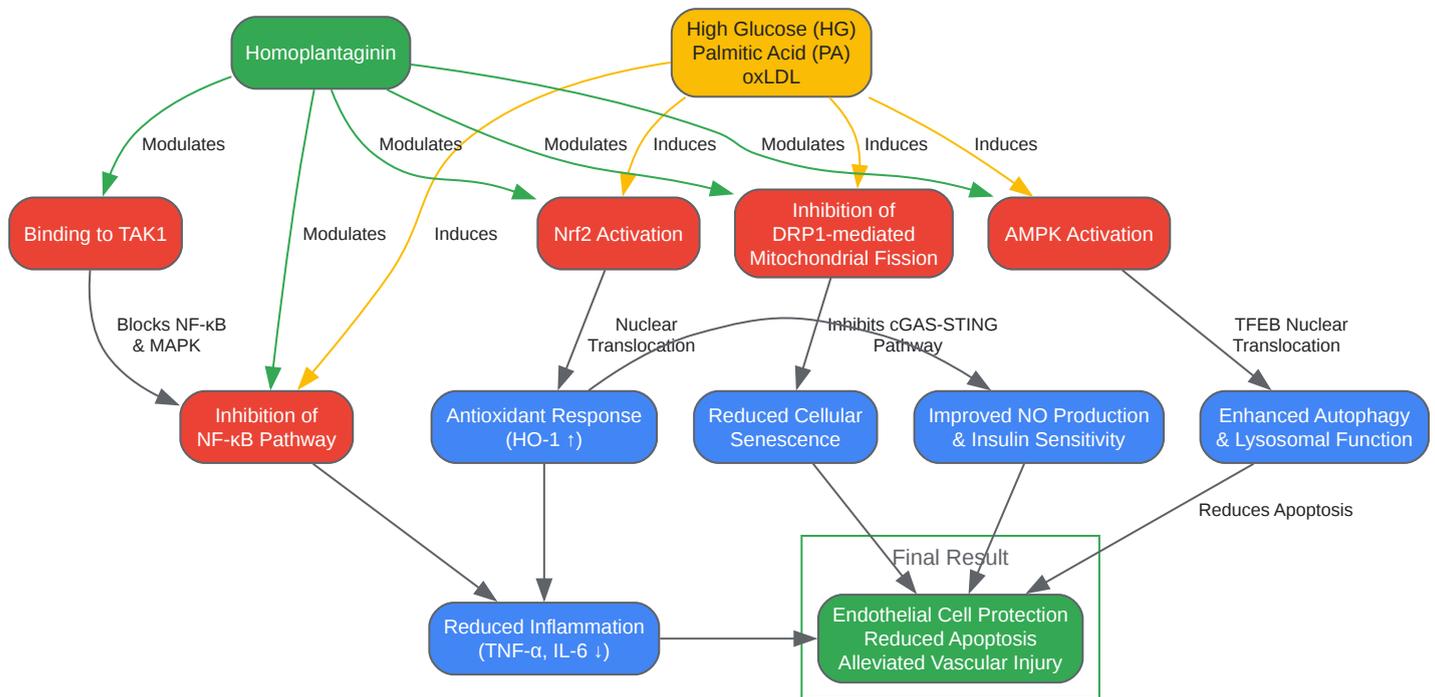
- To confirm the role of autophagy, include a treatment group where cells are co-treated with **homoplantagin** and an autophagy inhibitor such as **chloroquine phosphate (CQ)** or **bafilomycin A1 (Baf A1)**.

### 3. Analysis of Autophagy and Apoptosis:

- **Western Blotting:** Analyze protein expression of autophagy markers (**LC3-II, p62**), lysosomal proteins (**LAMP1, cathepsin B**), and key pathway proteins (**p-AMPK, TFEB, p-mTOR**). Apoptosis can be assessed by measuring **Bcl2/Bax** ratio and cleaved caspase-3.
- **Immunofluorescence:** Stain cells to observe the nuclear translocation of **TFEB** and the formation of **LC3-positive puncta**.
- **Flow Cytometry:** Use Annexin V/PI staining to quantify apoptotic cell populations.

## Mechanism of Action & Signaling Pathways

**Homoplantagin** exerts endothelial protection through several interconnected mechanisms. The following diagram synthesizes these key pathways into a unified visual overview:



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This diagram illustrates that **homoplantagin**'s protection is achieved through a multi-target network:

- **Autophagy Induction (AMPK/TFEB):** Under high glucose, **homoplantagin** activates AMPK, which inhibits mTOR. This promotes the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis, leading to enhanced clearance of damaged components and reduced apoptosis [1].
- **Antioxidant & Anti-inflammatory (Nrf2/NF-κB):** The compound activates the Nrf2/HO-1 antioxidant pathway, boosting cellular defense against oxidative stress. Concurrently, it inhibits the NF-κB and MAPK signaling pathways (partly by binding to TAK1), reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (VCAM-1, ICAM-1) [2] [4] [5].
- **Anti-senescence (DRP1/mtDNA):** **Homoplantagin** blunts high glucose-induced DRP1-mediated mitochondrial fission. This prevents mitochondrial dysfunction and the release of mitochondrial DNA (mtDNA), which in turn inhibits the activation of the cGAS-STING pathway, a key driver of vascular endothelial senescence [6].
- **Insulin Sensitization (IKKβ/IRS-1/Akt/eNOS):** By inhibiting IKKβ and NF-κB, **homoplantagin** reduces inflammatory serine phosphorylation of IRS-1. This restores insulin signaling through the

Akt/eNOS pathway, leading to increased production of the vasoprotective molecule nitric oxide (NO) [4] [5] [3].

## Pharmacokinetics & Bioavailability Notes

For researchers planning *in vivo* studies, it is critical to note that **homoplantagin** has relatively **low oral bioavailability**, estimated at only **0.75%** in rats. The compound is rapidly absorbed ( $T_{max}$  ~16 minutes) and is primarily absorbed in the intestines via passive transport. It undergoes metabolism by intestinal bacteria. These factors should be carefully considered when selecting the route of administration for animal studies, with intraperitoneal injection being a common alternative to oral gavage in preclinical research [7].

## Troubleshooting & Best Practices

- **Solubility: Homoplantagin** is soluble in DMSO. Prepare a stock solution (e.g., 10-100 mM) and dilute in cell culture medium for experiments, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid cytotoxicity.
- **Cytotoxicity Testing:** Before functional assays, it is advisable to perform a cytotoxicity assay (e.g., MTT or CCK-8) across a range of concentrations to establish a non-toxic working window for your specific cell system [3].
- **Control Groups:** Always include appropriate controls in experiments. For high glucose studies, include a normal glucose control and an osmotic control (e.g., mannitol) to distinguish glucose-specific effects from osmotic effects.

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